molecular formula C15H13ClO2 B1362084 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone CAS No. 79615-80-8

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone

Cat. No. B1362084
CAS RN: 79615-80-8
M. Wt: 260.71 g/mol
InChI Key: JNNKBNAEBIMZBA-UHFFFAOYSA-N
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Description

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone is a chemical compound with the molecular formula C15H13ClO2 . It is also known by its CAS number 79615-80-8 .


Molecular Structure Analysis

The molecular structure of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone consists of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The molecular weight is 260.71 g/mol . The InChI string representation is InChI=1S/C15H13ClO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.71 g/mol . It has a XLogP3 value of 3.8, indicating its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been synthesized and tested for these activities, with some showing promising results .

Future Directions

The future directions for the study and application of 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone are not specified in the available literature .

properties

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNKBNAEBIMZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377218
Record name 1-{2-[(4-Chlorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone

CAS RN

79615-80-8
Record name 1-{2-[(4-Chlorophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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